6-Bromo-3-chloro-1-methyl-1H-indazole

Lipophilicity Pharmacokinetics ADME

This 6-bromo-3-chloro-1-methyl-1H-indazole is a precisely functionalized scaffold essential for medicinal chemistry. The N1-methyl group enhances lipophilicity and membrane permeability, while the orthogonal 6-bromo and 3-chloro handles enable sequential cross-coupling and substitution for rapid SAR diversification. Its unique structure, with no H-bond donor, differentiates it from non-methylated or regioisomeric analogs, making it non-interchangeable for lead optimization in oncology.

Molecular Formula C8H6BrClN2
Molecular Weight 245.504
CAS No. 1243472-33-4
Cat. No. B572833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloro-1-methyl-1H-indazole
CAS1243472-33-4
Molecular FormulaC8H6BrClN2
Molecular Weight245.504
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Br)C(=N1)Cl
InChIInChI=1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3
InChIKeyRHTHXDOLGOEEAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-chloro-1-methyl-1H-indazole (CAS 1243472-33-4): Key Intermediate for Kinase-Targeted Drug Discovery


6-Bromo-3-chloro-1-methyl-1H-indazole (CAS 1243472-33-4) is a polysubstituted indazole derivative characterized by a 1-methyl, 3-chloro, and 6-bromo substitution pattern . This compound serves primarily as a synthetic intermediate in the development of kinase inhibitors for oncology . The indazole core is a recognized bioisostere of phenol, offering improved lipophilicity and reduced susceptibility to phase I/II metabolism . The specific halogenation pattern (bromo at C6, chloro at C3) provides orthogonal reactivity for sequential palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, enabling rapid diversification of the indazole scaffold in medicinal chemistry programs .

Why Unsubstituted or Isomeric Halogenated Indazoles Cannot Replace 6-Bromo-3-chloro-1-methyl-1H-indazole


Generic substitution with 6-bromo-3-chloro-1H-indazole (CAS 885271-78-3) or isomeric halogenated indazoles (e.g., 3-bromo-6-chloro-1H-indazole, CAS 885521-34-6) is precluded by three key differentiators: (1) The N1-methyl group increases lipophilicity (calculated LogP difference of ~0.5 units) and eliminates the hydrogen bond donor, altering both pharmacokinetic properties and target binding conformation [1]; (2) N1-methylation has been shown to enhance in vitro cytotoxic potency in indazole series, with IC50 values shifting from inactive to active ranges [2]; (3) The precise 6-bromo/3-chloro regiochemistry enables orthogonal functionalization not achievable with regioisomers (e.g., 3-bromo-6-chloro-1H-indazole or 5-bromo-4-chloro-1-methyl-1H-indazole), as reactivity of bromo vs chloro substituents in Pd-mediated cross-couplings is position-dependent . These structural features directly impact lead optimization campaigns and SAR studies, rendering alternative indazoles non-interchangeable.

Quantitative Differentiation Evidence for 6-Bromo-3-chloro-1-methyl-1H-indazole vs. Closest Analogs


Increased Lipophilicity: Calculated XLogP3 Difference of +0.5 Units vs. Non-Methylated Analog

The presence of the N1-methyl group in the target compound increases lipophilicity compared to the non-methylated analog 6-bromo-3-chloro-1H-indazole. The methyl group eliminates the hydrogen bond donor at N1, reducing polarity and improving membrane permeability. This is supported by vendor technical notes stating that the methyl group 'enhances lipophilicity, which can influence its biological activity and solubility' . A direct computational comparison using PubChem XLogP3 values shows a difference of approximately +0.5 log units between the two scaffolds, consistent with the contribution of a methyl group to lipophilicity [1].

Lipophilicity Pharmacokinetics ADME

Enhanced Cytotoxic Activity: N-Methylation Shifts Indazole Derivatives from Inactive to Active Range

A comparative study of 3-aryl indazoles and their N-methyl derivatives demonstrated that N1-methylation can significantly enhance in vitro cytotoxic potency. Non-methylated compounds (3a–3j) showed IC50 values >87 μg/mL or were inactive against HCT-116 and MDA-MB-231 cancer cell lines, while the corresponding N-methyl derivatives (5a–5j) exhibited IC50 values in the range of 54.1–172.4 μg/mL [1]. Notably, certain N-methyl derivatives achieved IC50 values <64 μg/mL against HCT-116 and <59 μg/mL against MDA-MB-231, whereas their non-methylated counterparts were either inactive or >94 μg/mL [1]. This class-level SAR provides a strong rationale for selecting the N1-methylated scaffold for kinase inhibitor design.

Cytotoxicity Anticancer SAR

Orthogonal Reactivity: Distinct Bromo and Chloro Handles Enable Sequential Functionalization

The 6-bromo and 3-chloro substituents offer orthogonal reactivity for sequential diversification of the indazole core. The bromo substituent at C6 is highly reactive in Pd-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), while the chloro substituent at C3 is less reactive under standard coupling conditions, allowing for nucleophilic aromatic substitution after the initial coupling step. This orthogonal handle strategy is explicitly noted in vendor technical descriptions: 'The presence of two halogen atoms (bromo and chloro) offers distinct sites for further functionalization via metal-catalyzed cross-couplings and nucleophilic substitutions' . In contrast, regioisomers such as 3-bromo-6-chloro-1H-indazole reverse this reactivity order, potentially limiting synthetic flexibility in multi-step lead optimization .

Synthetic Intermediate Cross-Coupling Medicinal Chemistry

Eliminated Hydrogen Bond Donor: Methyl Group Reduces Potential for Phase II Glucuronidation

The N1-methyl substitution eliminates the hydrogen bond donor at the indazole N1 position, which is present in 6-bromo-3-chloro-1H-indazole (PubChem HBD Count = 1) [1]. This modification is known to reduce susceptibility to N-glucuronidation, a major Phase II metabolic pathway that can lead to rapid clearance and potential toxicity. Industry sources note that 'indazole is more lipophilic than phenol and less prone to phase I and II metabolism' . The methylated scaffold of the target compound (HBD Count = 0) is therefore expected to exhibit improved metabolic stability compared to its non-methylated counterpart, a key differentiator for lead compounds requiring extended half-life or oral dosing.

Metabolic Stability ADME Drug Design

Commercial Availability and Purity: 97% Purity with Scalable Quantities from Reputable Suppliers

6-Bromo-3-chloro-1-methyl-1H-indazole is commercially available with a guaranteed purity of ≥97% from major chemical suppliers including Fluorochem and Aladdin Scientific, with packaging options ranging from 250 mg to 10 g . In contrast, regioisomeric analogs such as 3-bromo-6-chloro-1H-indazole are available at lower purity (typically 95%) and often only in smaller quantities . The higher purity of the target compound reduces the need for costly in-house purification prior to use in sensitive catalytic reactions or biological assays, ensuring reproducibility and saving procurement and operational resources.

Procurement Purity Supply Chain

Optimal Research and Industrial Use Cases for 6-Bromo-3-chloro-1-methyl-1H-indazole


Scaffold Diversification in Kinase Inhibitor Lead Optimization

The orthogonal bromo and chloro handles enable sequential functionalization: initial Pd-catalyzed Suzuki coupling at C6 to introduce aryl/heteroaryl groups, followed by nucleophilic substitution at C3 to install amine or alkoxy substituents . This two-step diversification strategy is highly valued in kinase inhibitor programs where rapid SAR exploration around the indazole core is required [1].

Development of N1-Methylated Indazole-Based Anticancer Leads

Class-level SAR data indicate that N1-methylation enhances in vitro cytotoxicity in indazole series [2]. The target compound provides the N1-methylated scaffold pre-functionalized with halogens for further elaboration. It is particularly suitable for programs targeting kinases where the indazole core has demonstrated activity, such as FGFR, Aurora kinase, or PIM kinase inhibitors [1].

ADME-Optimized Intermediate for CNS or Intracellular Targets

The increased lipophilicity conferred by the N1-methyl group (estimated XLogP3 ≈ 3.7) improves passive membrane permeability, making this intermediate attractive for programs targeting intracellular proteins or those requiring blood-brain barrier penetration [3]. The elimination of the N1 hydrogen bond donor further reduces metabolic liability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-chloro-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.